molecular formula C11H12ClN B2423767 3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287280-66-2

3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2423767
CAS No.: 2287280-66-2
M. Wt: 193.67
InChI Key: XEYLPXVTXLKKPL-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine is a chemical compound characterized by a bicyclo[1.1.1]pentane core structure with a 2-chlorophenyl group attached to one of the bridgehead carbons and an amine group attached to another bridgehead carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of 1,3-diiodobicyclo[1.1.1]pentane with 2-chlorophenylamine under suitable conditions to form the desired product . Another approach involves the use of propellane as a starting material, which undergoes a reaction with 2-chlorophenylamine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable reactions that involve the use of light-enabled synthesis. This method allows for the production of bicyclo[1.1.1]pentane derivatives in large quantities without the need for catalysts, initiators, or additives . The reaction is performed in a flow system, making it suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity towards biological targets. The 2-chlorophenyl group and the amine group contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

    3-Phenylbicyclo[1.1.1]pentan-1-amine: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine: The chlorine atom is positioned differently, affecting its chemical and biological properties.

    3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine: The fluorine atom provides different electronic effects compared to chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(2-chlorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c12-9-4-2-1-3-8(9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYLPXVTXLKKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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